Desmethyl Amisulpride Hydrobromide
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Overview
Description
Desmethyl Amisulpride Hydrobromide is a chemical compound known for its applications in neurology and psychiatry. It is a derivative of Amisulpride, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and other mental health disorders. The compound is characterized by its molecular formula C16H26BrN3O4S and a molecular weight of 436.36 .
Preparation Methods
The synthesis of Desmethyl Amisulpride Hydrobromide involves several steps, starting from the precursor Amisulpride. The synthetic route typically includes the demethylation of Amisulpride followed by the introduction of a hydrobromide group. The reaction conditions often involve the use of strong acids or bases to facilitate the demethylation process. Industrial production methods may include solvent evaporation, solvent drop grinding, and dry grinding techniques to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Desmethyl Amisulpride Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrobromide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to enhance reaction rates.
Scientific Research Applications
Desmethyl Amisulpride Hydrobromide has a wide range of scientific research applications:
Mechanism of Action
Desmethyl Amisulpride Hydrobromide exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective antagonist of dopamine D2 and D3 receptors, which are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and other mental health disorders. The molecular targets and pathways involved include the mesolimbic and mesocortical pathways, which are critical for the modulation of dopaminergic neurotransmission .
Comparison with Similar Compounds
Desmethyl Amisulpride Hydrobromide is similar to other dopamine receptor antagonists, such as:
Amisulpride: The parent compound, which is also a selective dopamine D2 and D3 receptor antagonist.
Sulpiride: Another antipsychotic medication with similar pharmacological properties but different chemical structure.
Properties
Molecular Formula |
C16H26BrN3O4S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide;hydrobromide |
InChI |
InChI=1S/C16H25N3O4S.BrH/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20;/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21);1H |
InChI Key |
RICVWCJBUZIOJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC.Br |
Origin of Product |
United States |
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